3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-13-12-15-6-3-4-7-16(15)22(13)19(23)10-9-18-20(21-14(2)25-18)17-8-5-11-24-17/h3-8,11,13H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZQYGOGTVBIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCC3=C(N=C(S3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazole ring, a thiophene moiety, and an indoline structure, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Many thiazole and thiophene derivatives have shown promising antimicrobial activity against various pathogens.
- Anticancer Effects : Compounds containing indole or indoline structures have been investigated for their potential anticancer properties.
- Anti-inflammatory Activities : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes that play a role in disease pathways.
- Receptor Modulation : Binding to receptors involved in cell signaling pathways.
- Oxidative Stress Reduction : Acting as an antioxidant, reducing oxidative damage in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer properties of thiazole derivatives. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF7 (Breast) | 43.4 |
Antimicrobial Activity
Another study evaluated the antimicrobial activity of thiophene-based compounds. The results indicated that these compounds had comparable effectiveness to standard antibiotics against several bacterial strains .
Comparative Analysis
When comparing this compound with similar compounds, it is essential to consider their structural differences and corresponding biological activities.
| Compound | Structure Highlights | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Indoline | Anticancer, Antimicrobial |
| Compound B | Thiazole + Piperidine | Antimicrobial |
| Compound C | Thiophene + Indole | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Electronic and Steric Effects
- Thiophene vs. Benzofuran/Thiophene Derivatives : Replacing thiophene with benzofuran (as in ’s 2-thioxo-imidazolidin-4-ones ) reduces electron-richness, altering binding interactions.
- Indoline vs.
Research Findings and Limitations
- Toxicity and Safety: Limited toxicological data exist for this class (), necessitating further studies.
Q & A
Q. What are the standard protocols for synthesizing 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(2-methylindolin-1-yl)propan-1-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between thiophene-containing thiazole precursors and indoline derivatives under acidic reflux conditions. For example, acetic acid and sodium acetate are used as catalysts, with reflux times of 3–5 hours to form the thiazole-indoline scaffold . Yield optimization requires adjusting stoichiometric ratios (e.g., 1.0–1.1 equiv of aldehyde derivatives) and monitoring reaction progress via TLC or HPLC. Recrystallization in acetic acid or ethanol is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiophene-thiazole and indoline moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiazole (C=N) stretches . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Elemental analysis (C, H, N, S) ensures purity by comparing theoretical and experimental compositions .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere.
- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) over 24–72 hours, monitored via HPLC .
- Hydrolytic stability : Incubation in buffers (pH 1–12) at 37°C, with degradation products analyzed by LC-MS .
Q. What are the recommended in vitro assays for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to test interactions with kinases or proteases, given the thiazole and indoline groups’ potential for hydrogen bonding .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in thiophene, carbonyl oxygen) .
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinase ATP-binding pockets. Focus on π-π stacking (thiophene-thiazole) and hydrogen bonding (indoline NH) .
Q. What experimental strategies resolve contradictions in synthetic yields reported across studies?
Methodological Answer: Discrepancies may arise from:
Q. How can researchers design multi-step syntheses for derivatives with enhanced bioactivity?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) to the thiophene or indoline rings via Suzuki coupling or nucleophilic substitution .
- Retrosynthetic analysis : Use AI-powered tools (e.g., Reaxys/Pistachio models) to predict feasible routes for derivatives like triazole-thiazole hybrids .
Q. What advanced analytical techniques are required to characterize degradation products or impurities?
Methodological Answer:
Q. How should long-term environmental fate studies be structured to evaluate ecological risks?
Methodological Answer:
Q. What statistical models are optimal for analyzing structure-activity relationships (SAR) in derivative libraries?
Methodological Answer:
- QSAR : Apply Partial Least Squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .
- Machine learning : Train random forest models on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Experimental Design Considerations
Q. How can split-plot experimental designs improve efficiency in optimizing reaction conditions?
Methodological Answer:
- Design : Assign “hard-to-change” factors (e.g., catalyst type) to main plots and “easy-to-change” factors (e.g., temperature) to subplots .
- Analysis : Use mixed-effects models (e.g., SAS PROC MIXED) to account for nested variability .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
